(4R,4'R)-2,2'-benzene-1,4-diylbis(1,3-thiazolidine-4-carboxylic acid)
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Overview
Description
(4R)-2-{4-[(4R)-4-CARBOXY-1,3-THIAZOLAN-2-YL]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound characterized by the presence of two thiazolane rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-{4-[(4R)-4-CARBOXY-1,3-THIAZOLAN-2-YL]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolane rings, followed by the introduction of the carboxylic acid groups. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control standards. The use of catalysts and optimized reaction conditions further improves the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-{4-[(4R)-4-CARBOXY-1,3-THIAZOLAN-2-YL]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and pH requirements.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups. These products can be further characterized and utilized in various applications.
Scientific Research Applications
(4R)-2-{4-[(4R)-4-CARBOXY-1,3-THIAZOLAN-2-YL]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-2-{4-[(4R)-4-CARBOXY-1,3-THIAZOLAN-2-YL]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolane derivatives and carboxylic acid-containing molecules. Examples include:
- Thiazolane-2-carboxylic acid
- Phenylthiazolane derivatives
- Dichloroaniline
Uniqueness
What sets (4R)-2-{4-[(4R)-4-CARBOXY-1,3-THIAZOLAN-2-YL]PHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID apart is its unique combination of two thiazolane rings and carboxylic acid groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O4S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4R)-2-[4-[(4R)-4-carboxy-1,3-thiazolidin-2-yl]phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S2/c17-13(18)9-5-21-11(15-9)7-1-2-8(4-3-7)12-16-10(6-22-12)14(19)20/h1-4,9-12,15-16H,5-6H2,(H,17,18)(H,19,20)/t9-,10-,11?,12?/m0/s1 |
InChI Key |
ARVKFUAPAAJAPI-JYBOHDQNSA-N |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=C(C=C2)C3N[C@@H](CS3)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)C3NC(CS3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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